molecular formula C15H28N2O2 B2930407 Tert-butyl6-(aminomethyl)-decahydroisoquinoline-2-carboxylate CAS No. 2344685-38-5

Tert-butyl6-(aminomethyl)-decahydroisoquinoline-2-carboxylate

Cat. No.: B2930407
CAS No.: 2344685-38-5
M. Wt: 268.401
InChI Key: UDLYJMFMOWFBSY-UHFFFAOYSA-N
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Description

Tert-butyl6-(aminomethyl)-decahydroisoquinoline-2-carboxylate is a complex organic compound that features a tert-butyl group, an aminomethyl group, and a decahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl6-(aminomethyl)-decahydroisoquinoline-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of amino acids with tert-butyl groups, followed by a series of reactions to introduce the aminomethyl and decahydroisoquinoline moieties. The reaction conditions often include the use of anhydrous solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Safety measures and quality control are crucial to ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl6-(aminomethyl)-decahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of products .

Scientific Research Applications

Tert-butyl6-(aminomethyl)-decahydroisoquinoline-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl6-(aminomethyl)-decahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl6-(aminomethyl)-decahydroisoquinoline-2-carboxylate is unique due to its combination of a tert-butyl group, an aminomethyl group, and a decahydroisoquinoline core. This unique structure imparts specific chemical and physical properties that make it valuable for various scientific research applications .

Biological Activity

Tert-butyl 6-(aminomethyl)-decahydroisoquinoline-2-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C15H23NO2\text{C}_{15}\text{H}_{23}\text{N}\text{O}_2
  • Molecular Weight : 249.35 g/mol
  • Functional Groups : Contains an amine group, a carboxylate, and a tert-butyl group which are significant for its biological activity.

Tert-butyl 6-(aminomethyl)-decahydroisoquinoline-2-carboxylate is believed to exert its biological effects through several mechanisms:

  • STING Pathway Modulation : The compound has been identified as a potential inhibitor of the STING (stimulator of interferon genes) pathway, which plays a crucial role in immune responses. By inhibiting STING activity, it may help in managing conditions characterized by excessive immune responses, such as autoimmune diseases and certain cancers .
  • Antiproliferative Activity : Research indicates that compounds similar to tert-butyl 6-(aminomethyl)-decahydroisoquinoline-2-carboxylate exhibit significant antiproliferative effects against various cancer cell lines. This activity is often assessed using assays like MTT or NCI-60 cell panel assays .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
STING InhibitionInhibits STING-mediated immune responses
AntiproliferativeDemonstrates cytotoxicity against cancer cells
Cytotoxicity AssaysEffective in NCI-60 human tumor cell line assays

Case Studies and Research Findings

  • STING Inhibition Studies :
    • A study demonstrated that compounds with similar structures to tert-butyl 6-(aminomethyl)-decahydroisoquinoline-2-carboxylate effectively inhibited the production of type I interferons in response to cytosolic DNA, suggesting a therapeutic application in STING-mediated diseases .
  • Anticancer Potential :
    • In vitro studies have shown that derivatives of this compound exhibit significant cytotoxic effects on breast cancer cell lines (e.g., MCF-7 and MDA-MB-468). Compounds were evaluated for their ability to inhibit cell proliferation, with some achieving high levels of inhibition across multiple doses .
  • Molecular Docking Studies :
    • Molecular docking simulations have indicated that these compounds can effectively bind to key proteins involved in cancer progression, such as topoisomerase I, further supporting their potential as multitarget therapeutic agents .

Properties

IUPAC Name

tert-butyl 6-(aminomethyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-7-6-12-8-11(9-16)4-5-13(12)10-17/h11-13H,4-10,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDLYJMFMOWFBSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CC(CCC2C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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